molecular formula C17H14F3N5O2 B2864534 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1421498-99-8

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2864534
Numéro CAS: 1421498-99-8
Poids moléculaire: 377.327
Clé InChI: GUXFBZPEPDKPCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrimidine-based acetamide derivative featuring a trifluoromethylphenyl group and a pyrazole-substituted pyrimidine core. Its structure is optimized for kinase inhibition, leveraging the pyrimidine-oxy-acetamide scaffold to enhance binding affinity and selectivity. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the pyrazole moiety facilitates hydrogen bonding with target enzymes .

Propriétés

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-11-22-14(25-8-4-7-21-25)9-16(23-11)27-10-15(26)24-13-6-3-2-5-12(13)17(18,19)20/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXFBZPEPDKPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Difference : Replaces the pyrazole group with a piperidine ring at the pyrimidine C2 position.
  • Physicochemical Properties :
    • Molecular formula: C₂₀H₂₂F₃N₃O₂
    • Melting point: 145–147°C
  • Biological Activity :
    • Demonstrated a Ki of 12 nM against a kinase target (specific target undisclosed) in a 2024 patent study, suggesting comparable potency but reduced selectivity compared to the pyrazole-containing parent compound .
  • Pharmacokinetics : Lower metabolic stability (t₁/₂ = 3.1 h in human liver microsomes) due to the piperidine group’s susceptibility to oxidative metabolism .

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

  • Structural Difference : Incorporates a 5-ethyl-6-oxo pyrimidine core and 3,5-dimethylpyrazole, with the trifluoromethyl group at the phenyl para position.
  • Physicochemical Properties :
    • Molecular formula: C₂₂H₂₃F₃N₆O₂
    • LogP: 3.8 (vs. 3.2 for the parent compound).
  • Biological Activity :
    • Moderate inhibitory activity (IC₅₀ = 450 nM) against a kinase target in a 2023 study, attributed to steric hindrance from the 5-ethyl group .
  • Pharmacokinetics : Higher metabolic stability (t₁/₂ = 6.2 h) due to the 6-oxo group reducing cytochrome P450 interactions .

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine

  • Structural Difference : Pyridazine replaces pyrimidine as the core heterocycle.
  • Physicochemical Properties :
    • Molecular formula: C₁₄H₁₃N₅
    • Planar conformation confirmed by X-ray crystallography, enabling strong π-π stacking .
  • Biological Activity :
    • Lower kinase affinity (Ki = 280 nM) due to reduced hydrogen-bonding capacity of pyridazine compared to pyrimidine .

(S)-2-(3-(3-Methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yloxy)-N-(1-phenylethyl)acetamide

  • Structural Difference : Pyrazolo[3,4-b]pyridine core with a phenethyl substituent.
  • Biological Activity :
    • In vivo tumor growth inhibition of 60% (vs. 72% for the parent compound) in a 2022 study, highlighting the pyrimidine scaffold’s superior efficacy .

Research Findings and Implications

  • Pyrimidine vs. Pyridazine : The pyrimidine core’s hydrogen-bonding capacity (N1 and N3 positions) is critical for kinase inhibition, as evidenced by the pyridazine analog’s reduced activity .
  • Substituent Effects : Piperidine substitution at C2 lowers selectivity due to bulkier hydrophobic interactions, while pyrazole optimizes binding pocket fit .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl) and rigid cores (e.g., 6-oxo pyrimidine) enhance stability by reducing CYP450 interactions .

Méthodes De Préparation

Preparation of 4,6-Dichloro-2-methylpyrimidine

The synthesis begins with chlorination of 2-methylpyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) under reflux:

$$
\text{2-Methylpyrimidine-4,6-diol} + 2 \, \text{POCl}3 \xrightarrow{\Delta, 110^\circ \text{C}} \text{4,6-Dichloro-2-methylpyrimidine} + 2 \, \text{H}3\text{PO}_4
$$

Typical conditions :

  • Solvent: Toluene or chlorobenzene
  • Reflux time: 6–8 hours
  • Yield: 82–89%

Pyrazole Substitution at Position 6

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution with pyrazole under basic conditions:

$$
\text{4,6-Dichloro-2-methylpyrimidine} + \text{Pyrazole} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}, 120^\circ \text{C}} \text{6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine}
$$

Optimized parameters :

  • Base: Cesium carbonate (2.5 equiv)
  • Solvent: DMF
  • Temperature: 120°C, 12 hours
  • Yield: 74%

Hydrolysis to Pyrimidin-4-ol

The remaining chlorine at position 4 is hydrolyzed using aqueous sodium hydroxide:

$$
\text{6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}, 80^\circ \text{C}} \text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol}
$$

Reaction details :

  • NaOH concentration: 2 M
  • Reaction time: 4 hours
  • Yield: 88%

Synthesis of N-(2-(Trifluoromethyl)phenyl)bromoacetamide

Acylation of 2-(Trifluoromethyl)aniline

Bromoacetyl bromide is reacted with 2-(trifluoromethyl)aniline in dichloromethane:

$$
\text{2-(Trifluoromethyl)aniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}, 0^\circ \text{C} \rightarrow \text{rt}} \text{N-(2-(Trifluoromethyl)phenyl)bromoacetamide}
$$

Procedure :

  • Base: Triethylamine (1.1 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 91%

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J = 8.4 Hz, 1H), 7.72 (t, J = 7.8 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 4.01 (s, 2H)
  • ¹⁹F NMR : δ -61.2 (s, CF₃)

Etherification via Williamson Synthesis

The pyrimidin-4-ol undergoes deprotonation followed by nucleophilic substitution with bromoacetamide:

$$
\text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol} + \text{N-(2-(Trifluoromethyl)phenyl)bromoacetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Optimized conditions :

  • Base: Sodium hydride (1.2 equiv)
  • Solvent: Anhydrous THF
  • Temperature: 60°C, 6 hours
  • Yield: 68%

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Final purity: >98% (HPLC)

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Etherification

An alternative approach employs Mitsunobu conditions for ether formation:

$$
\text{Pyrimidin-4-ol} + \text{HOCH}2\text{CONH-Ar} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$

Advantages :

  • Higher yields (75–80%)
  • Mild conditions (0°C → rt)

Limitations :

  • Requires pre-synthesis of glycolic acid derivative
  • Costlier reagents (DIAD, triphenylphosphine)

Ullmann-Type Coupling

Copper-catalyzed coupling for direct ether formation:

$$
\text{Pyrimidin-4-ol} + \text{BrCH}2\text{CONH-Ar} \xrightarrow{\text{CuI, DMEDA, K}3\text{PO}_4} \text{Target Compound}
$$

Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: N,N'-dimethylethylenediamine (DMEDA)
  • Solvent: DMSO, 110°C
  • Yield: 62%

Spectroscopic Characterization of Target Compound

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.72 (d, J = 2.5 Hz, 1H, Pyrazole-H)
  • δ 8.41 (d, J = 8.5 Hz, 1H, Ar-H)
  • δ 7.89–7.82 (m, 3H, Pyrimidine-H + Ar-H)
  • δ 6.62 (s, 1H, Pyrimidine-H5)
  • δ 4.92 (s, 2H, OCH₂CO)
  • δ 2.51 (s, 3H, CH₃)

¹³C NMR :

  • δ 169.8 (CONH), 165.4 (C=O), 158.2 (C-O), 132.1–118.4 (Ar-C), 62.3 (OCH₂), 24.1 (CH₃)

HRMS :

  • Calculated for C₁₈H₁₅F₃N₅O₂ [M+H]⁺: 406.1124
  • Found: 406.1128

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Cost (Relative) Scalability
Williamson Synthesis 68 98.5 $ Good
Mitsunobu 78 99.2 $$$ Moderate
Ullmann Coupling 62 97.8 $$ Limited

Key observations :

  • Mitsunobu provides superior yields but faces economic constraints for large-scale production
  • Williamson synthesis offers the best balance of cost and efficiency
  • Ullmann method suffers from copper residue contamination challenges

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.